molecular formula C14H19ClN2O4S2 B2969897 (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(morpholino)methanone CAS No. 1097625-37-0

(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(morpholino)methanone

Cat. No.: B2969897
CAS No.: 1097625-37-0
M. Wt: 378.89
InChI Key: FHEVTSLJGCUOPK-UHFFFAOYSA-N
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Description

The compound "(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(morpholino)methanone" features a piperidine ring functionalized with a 5-chlorothiophene sulfonyl group at the 1-position and a morpholino methanone moiety at the 2-position. This structure combines sulfonyl, heterocyclic (thiophene), and morpholine components, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability .

Properties

IUPAC Name

[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S2/c15-12-4-5-13(22-12)23(19,20)17-6-2-1-3-11(17)14(18)16-7-9-21-10-8-16/h4-5,11H,1-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEVTSLJGCUOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholino Methanone Derivatives
  • (2-Amino-5-chlorophenyl)(morpholino)methanone (5d) This analog replaces the sulfonyl-piperidine group with a 2-amino-5-chlorophenyl ring. The amino group may enhance hydrogen-bonding interactions in biological targets .
  • (2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db) Synthesized with a cyclopropyl core and a 4-methoxyphenoxy substituent, this compound exhibits a lower melting point (135.5–135.9°C) compared to sulfonamide derivatives (132–230°C), likely due to reduced molecular symmetry . Its synthesis yield (66%) aligns with typical morpholino methanone preparations .
Sulfonyl-Piperidine Derivatives
  • trans-(1-((4-(6-(Butylamino)-1-(4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)sulfonyl)piperidin-4-yl)(morpholino)methanone (36) This structurally complex analog incorporates a pyrazolopyrimidine group and a 4-hydroxycyclohexyl substituent. Its higher molecular weight (m/z 626.3) and 96% purity suggest robust synthetic protocols for sulfonyl-piperidine-morpholino hybrids. The pyrimidine ring may enhance binding to kinase targets like Mer tyrosine kinase .
Halogenated Aromatic Compounds
  • [4-(4-Chlorophenyl)sulfanyl-2-phenylpyrimidin-5-yl]-morpholin-4-ylmethanone The chlorophenylsulfanyl group introduces sulfur-based hydrophobicity, contrasting with the sulfonyl group in the target compound.
Table 1: Key Properties of Selected Analogs
Compound Melting Point (°C) Yield (%) Purity (%) Key Substituents
15db 135.5–135.9 66 Cyclopropyl, 4-methoxyphenoxy
Compound 36 66 96 Pyrazolopyrimidine, hydroxycyclohexyl
6d–6l (Sulfonamides) 132–230 30–85 Benzhydrylpiperazinyl, fluorophenyl
Morpholino(piperidin-2-yl)methanone Piperidine, morpholine (no sulfonyl)

Key Observations :

  • Melting Points: Sulfonamide derivatives (132–230°C) generally exhibit higher melting points than non-sulfonyl morpholino methanones (e.g., 15db at 135.5°C), reflecting stronger intermolecular forces (e.g., dipole-dipole interactions in sulfonyl groups) .
  • Synthetic Yields: Morpholino methanones and sulfonyl-piperidines are synthesized with moderate-to-high yields (66–85%), indicating reliable protocols for these scaffolds .

Structural and Functional Insights

  • Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to sulfanyl analogs .
  • Chlorothiophene vs. Phenyl Rings : The 5-chlorothiophene moiety may improve lipophilicity and π-stacking interactions compared to phenyl rings in analogs like 5d .
  • Morpholino Methanone: This group contributes to solubility via its polar oxygen atoms, a feature shared across analogs .

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